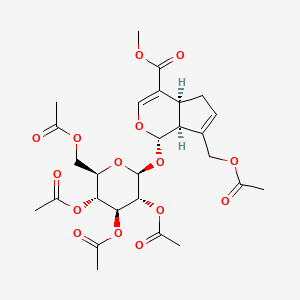

Pentaacetyl geniposide

Description

Properties

CAS No. |

49776-64-9 |

|---|---|

Molecular Formula |

C27H34O15 |

Molecular Weight |

598.5 g/mol |

IUPAC Name |

methyl (1S,4aS,7aS)-7-(acetyloxymethyl)-1-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C27H34O15/c1-12(28)35-9-17-7-8-18-19(25(33)34-6)10-37-26(21(17)18)42-27-24(40-16(5)32)23(39-15(4)31)22(38-14(3)30)20(41-27)11-36-13(2)29/h7,10,18,20-24,26-27H,8-9,11H2,1-6H3/t18-,20-,21-,22-,23+,24-,26+,27+/m1/s1 |

InChI Key |

LKXMXUPYWQQHNY-JPGAYEHLSA-N |

SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C3C(CC=C3COC(=O)C)C(=CO2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]3[C@H](CC=C3COC(=O)C)C(=CO2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C3C(CC=C3COC(=O)C)C(=CO2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Other CAS No. |

49776-64-9 |

Synonyms |

(Ac)5-geniposide 1-(beta-D-2',3',4',6'-tetraacetylglucopyranosyloxyl)-1,4a,5,7a-tetrahydro-7-(acetomethyl)cyclopentapyran-4-carboxylic acid methyl ester genipin glycoside pentaacetyl geniposide |

Origin of Product |

United States |

Methodological Approaches in Pentaacetyl Geniposide Preparation and Isolation

Extraction Techniques from Natural Sources (Indirectly via Geniposide)

Pentaacetyl geniposide (B1671433) is obtained through the chemical modification of geniposide, which is primarily extracted from the fruits of Gardenia jasminoides Ellis. researchgate.netmdpi.com The initial and crucial step is the efficient extraction of geniposide from this plant material.

Various extraction methods have been developed to optimize the yield of geniposide. A common approach involves the use of solvents such as water, methanol, or ethanol. google.com Reflux extraction with 80% ethanol has been identified as a particularly effective method. researchgate.net To further enhance extraction efficiency, modern techniques like ultrasound-assisted extraction (UAE) are employed. researchgate.net The optimal conditions for UAE have been found to be using water as the solvent, an ultrasonic time of 30 minutes, and a solid-to-liquid ratio of 1:30, which can yield up to 40.31 ± 1.14 mg/g of geniposide. researchgate.net

Following the initial extraction, the crude extract is often purified using macroporous adsorption resins to remove unwanted compounds before proceeding with the synthesis of pentaacetyl geniposide. google.com

Semisynthesis and Derivatization Strategies from Geniposide

The conversion of geniposide to pentaacetyl geniposide is achieved through a chemical process known as acetylation. This derivatization strategy involves the introduction of acetyl groups to the hydroxyl (-OH) functional groups of the geniposide molecule.

The reaction is typically carried out by treating geniposide with an acetylating agent, such as acetic anhydride, in the presence of a catalyst or a basic solvent like pyridine. This process results in the formation of five ester linkages, leading to the creation of pentaacetyl geniposide. The progress of this reaction can be monitored using thin-layer chromatography (TLC). This chemical modification alters the polarity of the molecule, which can be advantageous for subsequent purification steps.

Chromatographic Separation and Purification Methodologies

After the semisynthesis of pentaacetyl geniposide, the resulting mixture contains the desired product along with unreacted starting materials and by-products. Therefore, a robust purification step is essential to isolate the compound in a pure form.

High-performance liquid chromatography (HPLC) is a widely used technique for the purification of pentaacetyl geniposide. mdpi.com Preparative HPLC, which is designed to handle larger quantities of material, is particularly suitable for this purpose. The separation is achieved by passing the mixture through a column packed with a stationary phase, such as C18, and eluting with a suitable mobile phase. phcog.com The fractions containing the purified pentaacetyl geniposide are collected, and the solvent is removed to yield the final product. Other chromatographic techniques, such as silica gel column chromatography, can also be employed for purification. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization in Research Settings

To confirm the identity and assess the purity of the isolated pentaacetyl geniposide, a combination of sophisticated analytical methods is utilized.

| ¹H NMR Data for Geniposide |

| Chemical shifts (δ) and coupling constants (J) provide detailed structural information. |

| Data for pentaacetyl geniposide would show additional signals corresponding to the acetyl protons. |

| ¹³C NMR Data for Geniposide |

| The number and chemical shifts of the signals confirm the carbon framework of the molecule. |

| Acetylation leads to characteristic shifts in the carbon signals of the parent geniposide. |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of pentaacetyl geniposide. Techniques such as electrospray ionization (ESI) are often used to generate ions of the molecule. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. nih.govresearchgate.net

| Mass Spectrometry Data for Pentaacetyl Geniposide |

| Molecular Formula |

| Molecular Weight |

| Monoisotopic Mass |

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final pentaacetyl geniposide product. mdpi.comtandfonline.com An analytical HPLC system equipped with a suitable column and a detector, such as a photodiode array (PDA) detector, is used. tandfonline.com The purity is assessed by integrating the area of the peak corresponding to pentaacetyl geniposide and comparing it to the total area of all peaks in the chromatogram. A single, sharp peak indicates a high degree of purity. The retention time of the compound under specific HPLC conditions also serves as an identifying characteristic. mdpi.com

| HPLC Purity Analysis Parameters |

| Column |

| Mobile Phase |

| Detection |

| Purity Assessment |

Biosynthesis and Biotransformation Pathways Relevant to Pentaacetyl Geniposide

Precursor Pathways and Enzymatic Steps in Geniposide (B1671433) Biosynthesis

Pentaacetyl geniposide is a semi-synthetic compound derived from geniposide, a naturally occurring iridoid glycoside. The biosynthesis of geniposide is a complex process originating from the terpene metabolic pathway. nih.gov The journey begins with the formation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which serve as universal precursors for isoprenoids. mdpi.com These molecules are synthesized through the mevalonic acid (MVA) and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. mdpi.com

The key steps in the formation of the iridoid skeleton of geniposide are catalyzed by a series of enzymes. Geranyl pyrophosphate (GPP) is first hydrolyzed by geraniol (B1671447) synthase (GES) to produce geraniol. mdpi.com This is followed by hydroxylation by geraniol 8-hydroxylase (G8H), a cytochrome P450 enzyme. mdpi.com Subsequent enzymatic reactions, including those catalyzed by 8-oxocitronellyl enol synthase (IS), are crucial for the formation of the characteristic iridoid structure. nih.gov Transcriptome analyses of Gardenia jasminoides, a primary source of geniposide, have identified numerous unigenes encoding for key enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS), 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), and geranyl pyrophosphate synthase (GPPS), highlighting their vital roles in the biosynthesis of geniposide. nih.govnih.gov The final step in geniposide synthesis involves the glycosylation of the iridoid aglycone, a reaction mediated by UDP-glycosyltransferases (UGTs).

Table 1: Key Enzymes in Geniposide Biosynthesis

Microbial and Enzymatic Biotransformation Studies of Geniposide to its Aglycone and Metabolites (e.g., Genipin)

Geniposide can be biotransformed into its aglycone, genipin (B1671432), through enzymatic hydrolysis, a process of significant interest for the production of this bioactive compound. nih.gov Genipin itself is a valuable natural cross-linking agent and a precursor for natural colorants. jte.edu.vn The primary enzymes responsible for this conversion are β-glucosidases, which cleave the glucose moiety from geniposide. nih.govmdpi.com

Various microorganisms have been screened for their ability to hydrolyze geniposide. Fungi such as Trichoderma reesei, Trichoderma viride, and Aspergillus niger have demonstrated β-glucosidase activity capable of converting geniposide to genipin. nih.gov In one study, immobilized T. reesei achieved an 89% yield of genipin from geniposide within 34 hours. nih.gov Similarly, commercial cellulase, which contains β-glucosidase activity, has been effectively used for this transformation, with optimal conditions identified at a pH of 4.5. jte.edu.vnresearchgate.net Human intestinal bacteria, such as Eubacterium sp. A-44, also possess β-glucosidases that can metabolize geniposide into genipin. frontiersin.orghilarispublisher.com This microbial transformation in the gut is a key step for the biological activity of orally administered geniposide. mdpi.com

The efficiency of this biotransformation can be enhanced through enzyme immobilization. Co-immobilized β-glucosidase has been shown to have a high conversion rate of over 95% in 8 hours and a significantly longer half-life, making the process more cost-effective and suitable for industrial application. scientific.net

Table 2: Microbial and Enzymatic Biotransformation of Geniposide to Genipin

In Vitro and Preclinical In Vivo Metabolic Fate of Pentaacetyl Geniposide and Analogues

Pentaacetyl geniposide, as an acetylated derivative, exhibits different pharmacokinetic properties compared to its parent compound, geniposide. Acetylation can influence the absorption, distribution, metabolism, and excretion of the molecule. Previous studies have suggested that pentaacetyl geniposide may possess enhanced pharmacological effects compared to geniposide. researchgate.net

Upon administration, it is anticipated that pentaacetyl geniposide undergoes deacetylation by esterases present in the body, leading to the formation of geniposide. This is a common metabolic pathway for acetylated natural products. Once converted back to geniposide, its metabolic fate would likely follow that of geniposide itself.

In vivo studies on geniposide have shown that it is metabolized into a variety of compounds. mdpi.com After oral administration in rats, geniposide is largely transformed into genipin by intestinal microflora. mdpi.com Genipin is then absorbed and can undergo further metabolism in the liver, including sulfation and glucuronidation. mdpi.com A comprehensive study identified numerous metabolites of geniposide in rats, found in plasma, urine, and various organs, resulting from processes like hydrolysis, hydroxylation, taurine (B1682933) conjugation, and demethylation. mdpi.com Specifically, after oral administration of geniposide, its main metabolites in rat plasma were identified as genipin and the mono-glucuronide conjugate of genipin. mdpi.com It is plausible that pentaacetyl geniposide follows a similar metabolic cascade after its initial deacetylation. In vitro studies using rat liver microsomes have also been employed to investigate the metabolism of geniposide, identifying several metabolic products. mdpi.com

Table 3: Potential Metabolic Fate of Pentaacetyl Geniposide

Genetic and Molecular Engineering Approaches for Enhanced Production (of Geniposide precursors)

The production of geniposide and its precursors can be enhanced through genetic and molecular engineering techniques. researchgate.netThese strategies aim to increase the yield of these valuable compounds in their natural plant sources or in heterologous systems like microbial cultures. mdpi.com One approach involves the overexpression of key regulatory genes or enzymes in the biosynthetic pathway. researchgate.netFor instance, identifying and overexpressing master regulatory factors that activate the entire iridoid biosynthesis pathway can significantly boost production. researchgate.netIn Catharanthus roseus, a plant that also produces iridoids, overexpression of certain transcriptional activators has been shown to increase the accumulation of these compounds. researchgate.net Metabolic engineering in microbial hosts, such as Saccharomyces cerevisiae (yeast), offers a promising alternative for the sustainable production of iridoids. mdpi.comescholarship.orgThis involves introducing the entire biosynthetic pathway for a target iridoid into the microbe. mdpi.comSuccess in this area requires a deep understanding of the pathway, including potential shunt pathways that might divert intermediates. mdpi.comFor example, engineering S. cerevisiae to improve the oxidation of 8-hydroxygeraniol and the subsequent reductive cyclization were key to increasing iridoid production. mdpi.comFurthermore, the use of advanced genetic tools like CRISPR/Cas9 has facilitated the modification of microbial genomes to optimize these complex biosynthetic pathways. mdpi.comThese approaches provide a powerful platform for increasing the availability of geniposide precursors, which are essential for the synthesis of pentaacetyl geniposide.

Compound Names Mentioned

1-deoxy-D-xylulose-5-phosphate (DXP)

1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR)

8-hydroxygeraniol

8-oxocitronellyl enol

8-oxogeranial

Aflatoxin B1 (AFB1)

Aflatoxin M1 (AFM1)

Ajmalicine

Albiflorin

Arginine

Asperuloside

Baicalein

Baicalin

Carboxylesterases

Catharanthine

Crocetin

Crocin

Dimethylallyl diphosphate (DMAPP)

Genipin

Genipin-1-O-glucuronide

Geniposide

Gentiopicroside

Geraniol

Geranyl pyrophosphate (GPP)

Glutamate

Hesperidin

Histidine

Hydroxytyrosol

Isoleucine

Isopentenyl diphosphate (IPP)

Leucine

Loganic acid

Nepetalactol

Oleuropein

Paeoniflorin

Pentaacetyl geniposide

Phenylalanine

Pyruvate

Quercetin

Quercetin 3-O-glucoside

Sweroside

Swertiamarin

Tabersonine

Taurine

Theasinensin A

Tryptamine

Tyrosine

Vinblastine

Vincristine

β-carotene

β-glucosidase

β-rutinosidase

α-L-rhamnosidase

Preclinical Pharmacological Investigations of Pentaacetyl Geniposide

Investigations on Antiproliferative and Apoptotic Mechanisms

Research indicates that pentaacetyl geniposide (B1671433) exerts antiproliferative effects by modulating the cell cycle and inducing apoptosis in cancer cells. benthamdirect.comeurekaselect.com Studies, particularly in rat C6 glioma cells, have shown that the compound can inhibit cell growth both in culture and in animal models. nih.govnih.gov The underlying mechanisms involve halting cell cycle progression and activating molecular pathways that lead to cell death. nih.govresearchgate.net

Pentaacetyl geniposide has been shown to inhibit the proliferation of tumor cells by arresting the cell cycle. nih.govbenthamdirect.com In rat C6 glioma cells, treatment with pentaacetyl geniposide leads to cell cycle arrest at the G0/G1 phase. nih.govnih.govresearchgate.net This halt in progression is associated with significant changes in the expression of key cell cycle regulatory proteins. nih.gov

A notable effect is the induction of the cyclin-dependent kinase (cdk) inhibitor p21 protein, which correlates with an increase in p53 levels. nih.gov The induction of p21, in turn, represses the activity of the cyclin D1/cdk4 complex. eurekaselect.comnih.gov This repression prevents the phosphorylation of the retinoblastoma (Rb) protein. nih.govnih.gov Unphosphorylated Rb remains bound to the E2F transcription factor, which prevents the transcription of genes required for the cell to transition from the G1 to the S phase, effectively stopping cell division. benthamdirect.comeurekaselect.com

Table 1: Effect of Pentaacetyl Geniposide on Cell Cycle Regulatory Proteins in C6 Glioma Cells

| Protein | Effect of Pentaacetyl Geniposide Treatment | Consequence |

| p53 | Increased expression nih.govnih.gov | Upregulation of p21 nih.gov |

| p21 | Increased expression eurekaselect.comnih.gov | Inhibition of Cyclin D1/cdk4 complex nih.gov |

| Cyclin D1 | Decreased protein expression nih.gov | Reduced formation of Cyclin D1/cdk4 complex nih.gov |

| Cyclin D1/cdk4 Complex | Decreased formation and activity eurekaselect.comnih.gov | Prevention of Retinoblastoma (Rb) protein phosphorylation nih.gov |

| Retinoblastoma (Rb) | Reduced phosphorylation nih.gov | Sequestration of E2F transcription factor benthamdirect.comeurekaselect.com |

| Overall Outcome | Cell Cycle Arrest at G0/G1 Phase nih.govnih.gov | Inhibition of Tumor Cell Proliferation benthamdirect.com |

Beyond halting the cell cycle, pentaacetyl geniposide actively induces apoptosis, a form of programmed cell death, in cancer cells. nih.govnih.gov Treatment with the compound has been observed to cause characteristic apoptotic changes such as DNA fragmentation and chromatin condensation in C6 glioma cells. benthamdirect.comnih.gov This apoptotic effect is mediated through a complex interplay of signaling pathways involving both intrinsic (mitochondrial) and extrinsic (receptor-mediated) routes. nih.govnih.gov

A key event in the execution of apoptosis is the activation of a family of proteases called caspases. Research has demonstrated that pentaacetyl geniposide triggers the activation of these crucial enzymes. Specifically, its pro-apoptotic activity involves the activation of initiator caspase-8 and executioner caspase-3. benthamdirect.comeurekaselect.comnih.gov The activation of caspase-8 suggests the involvement of an extrinsic, death receptor-mediated pathway, while caspase-3 activation is a central convergence point for both extrinsic and intrinsic pathways, leading to the cleavage of cellular proteins and the morphological changes of apoptosis. nih.govnih.gov

The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. nih.govyoutube.com Pentaacetyl geniposide has been found to modulate the balance of these proteins to favor apoptosis. nih.gov In C6 glioma cells treated with the compound, a decreased level of the anti-apoptotic Bcl-2 protein was observed, alongside an increased level of the pro-apoptotic Bax protein. nih.gov This shift in the Bax/Bcl-2 ratio is a critical step in the intrinsic pathway, as it leads to mitochondrial dysfunction and the release of pro-apoptotic factors. nih.govbenthamdirect.com The p53 tumor suppressor protein is also implicated in this process. benthamdirect.comnih.gov

Table 2: Modulation of Apoptotic Proteins by Pentaacetyl Geniposide

| Protein Family | Protein | Role in Apoptosis | Effect of Pentaacetyl Geniposide |

| Caspases | Caspase-8 | Initiator Caspase (Extrinsic Pathway) | Activation benthamdirect.comnih.gov |

| Caspase-3 | Executioner Caspase | Activation nih.govnih.gov | |

| Bcl-2 Family | Bcl-2 | Anti-apoptotic | Decreased expression nih.gov |

| Bax | Pro-apoptotic | Increased expression nih.gov |

The apoptotic effects of pentaacetyl geniposide are transduced through specific and interconnected signaling cascades. A central pathway identified in its mechanism is the Protein Kinase C delta (PKCδ)/c-Jun NH2-terminal kinase (JNK)/Fas pathway. benthamdirect.comnih.govnih.gov Studies have shown that pentaacetyl geniposide treatment leads to the activation and translocation of PKCδ to the cell membrane. nih.gov This activation of PKCδ is a critical upstream event that initiates the apoptotic signal. nih.govnih.gov

Downstream of PKCδ, the compound induces the activation of JNK, which in turn leads to the phosphorylation of c-Jun. nih.gov This subsequently stimulates the expression of Fas ligand (FasL). nih.govnih.gov The upregulation of FasL and its receptor Fas triggers the extrinsic apoptosis pathway, culminating in the activation of caspase-8 and caspase-3. benthamdirect.comnih.gov This entire cascade, from PKCδ through JNK to FasL, represents a key mitochondria-independent pathway for pentaacetyl geniposide-induced apoptosis. nih.gov

Further investigations have elucidated upstream signals that mediate the activation of the pivotal PKCδ pathway. Research indicates that pentaacetyl geniposide rapidly activates neutral sphingomyelinase (N-SMase). nih.govsemanticscholar.org This enzyme is responsible for the degradation of sphingomyelin (B164518) into ceramide, a lipid second messenger known to be involved in apoptosis. nih.gov

The activation of N-SMase and subsequent ceramide generation appear to be upstream of PKCδ activation. nih.gov Furthermore, the nerve growth factor (NGF)/p75 receptor system is implicated in this process. nih.govsemanticscholar.org Pentaacetyl geniposide enhances the expression of NGF and the p75 receptor. nih.gov Inhibition of N-SMase was found to block this enhancement, suggesting that the NGF/p75 system acts as a downstream signal of N-SMase/ceramide activity. nih.gov Crucially, both N-SMase inhibition and antagonism of the p75 receptor were shown to eliminate the PKCδ translocation and subsequent FasL expression and caspase-3 activation induced by pentaacetyl geniposide. nih.gov This places the N-SMase and NGF/p75 receptor systems as critical upstream mediators that transduce the apoptotic signal to the PKCδ/JNK/FasL/caspase cascade. nih.govsemanticscholar.org

Inhibition of DNA Synthesis and Damage Response

Pentaacetyl geniposide has demonstrated notable activity in modulating DNA synthesis and responding to cellular DNA damage. In vitro studies have shown that it can inhibit DNA synthesis in cultured C-6 glioma cells, suggesting a potential mechanism for its antitumor activity. nih.gov This inhibitory effect on DNA replication appears to be selective, as the compound has little effect on RNA and protein synthesis. nih.gov

Further research indicates that pentaacetyl geniposide can induce DNA fragmentation in glioma cells, a hallmark of apoptosis. eurekaselect.comnih.gov The compound's role in the DNA damage response is also highlighted by its involvement in key signaling pathways. For instance, the p53/Bax signaling pathway is suggested to be part of the apoptotic process induced by pentaacetyl geniposide. eurekaselect.comnih.gov In response to treatment with this compound, an increase in p53 and c-Myc expression has been observed, which is associated with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov This modulation of apoptosis-related proteins, coupled with cell cycle arrest at the G0/G1 phase, underscores its role in the cellular response to DNA damage. nih.gov

Moreover, pentaacetyl geniposide has been found to counteract the genotoxic effects of certain carcinogens. It has been shown to inhibit the DNA damage in C3H10T1/2 cells treated with aflatoxin B1 and to interfere with the inhibitory effect on DNA synthesis caused by this toxin. nih.gov

| Cell Line | Effect of Pentaacetyl Geniposide | Key Findings |

| C-6 glioma cells | Inhibition of DNA synthesis | Reduced plating efficiency and inhibition of DNA replication with minimal impact on RNA and protein synthesis. nih.gov |

| C-6 glioma cells | Induction of DNA fragmentation | Causes chromatin condensation and internucleosomal DNA laddering, indicative of apoptosis. nih.gov |

| C3H10T1/2 cells | Inhibition of Aflatoxin B1-induced DNA damage | Interfered with the inhibitory effect of aflatoxin B1 on DNA synthesis. nih.gov |

Studies on Anti-inflammatory Activities

Pentaacetyl geniposide has been investigated for its potential to mitigate inflammatory processes, particularly in the context of rheumatoid arthritis.

Research has demonstrated that pentaacetyl geniposide can effectively reduce the production of key pro-inflammatory cytokines. In a study involving TNF-α-stimulated rheumatoid arthritis fibroblast-like synoviocytes (MH7A cells), treatment with pentaacetyl geniposide led to a decrease in the secretion of interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.gov This suppressive effect on cytokine production was also observed in an in vivo rat model of collagen-induced arthritis, where pentaacetyl geniposide treatment reduced the levels of IL-1β, IL-6, and IL-8 in synovial tissues. nih.gov

The same studies that highlighted the suppression of pro-inflammatory cytokines also revealed the inhibitory effect of pentaacetyl geniposide on matrix metalloproteinases (MMPs). Specifically, in TNF-α-stimulated MH7A cells, the compound reduced the production of MMP-2 and MMP-9. nih.gov These enzymes are known to play a crucial role in the degradation of the extracellular matrix, a key process in the joint destruction seen in rheumatoid arthritis. The reduction of MMP-2 and MMP-9 levels was also confirmed in the synovial tissues of rats with collagen-induced arthritis following treatment with pentaacetyl geniposide. nih.gov

| Cell/Tissue Model | Treatment | Effect on Pro-inflammatory Cytokines and MMPs |

| TNF-α-stimulated MH7A cells | Pentaacetyl geniposide (12.5, 25, 50 μM) | Reduced production of IL-1β, IL-6, IL-8, MMP-2, and MMP-9. nih.gov |

| Synovial tissues of rats with collagen-induced arthritis | Pentaacetyl geniposide | Reduced levels of IL-1β, IL-6, IL-8, MMP-2, and MMP-9. nih.gov |

The anti-inflammatory effects of pentaacetyl geniposide are linked to its ability to modulate critical intracellular signaling pathways. While much of the research has focused on its parent compound, geniposide, studies on pentaacetyl geniposide have implicated the nuclear factor-kappa B (NF-κB) pathway. In the context of adjuvant-induced arthritis, pentaacetyl geniposide has been shown to inhibit the activation of NF-κB in fibroblast-like synoviocytes, which is associated with its pro-apoptotic effects. researchgate.net

Research on geniposide provides further context, showing it can block the activation of NF-κB and the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and ERK1/2 in response to inflammatory stimuli. nih.gov

Pentaacetyl geniposide has been shown to directly influence the Wnt/β-catenin signaling pathway, which is implicated in inflammatory processes. In TNF-α-stimulated MH7A cells, pentaacetyl geniposide inhibited the activation of the Wnt/β-catenin pathway. nih.gov This was evidenced by a reduction in the protein levels of Wnt1, phosphorylated glycogen (B147801) synthase kinase-3β (p-GSK-3β), and β-catenin, as well as the prevention of β-catenin's translocation into the nucleus. nih.govresearchgate.net The involvement of this pathway was further confirmed by experiments where the inhibitory effects of pentaacetyl geniposide on cell migration, invasion, and inflammation were enhanced when combined with an inhibitor of the Wnt/β-catenin pathway. nih.gov

Analysis of Antioxidant Capacities

Information regarding the direct antioxidant capacities of Pentaacetyl geniposide is not available in the reviewed preclinical investigations.

Enhancement of Endogenous Antioxidant Enzymes (e.g., GST, GSH-Px, SOD)

Pentaacetyl geniposide has been shown in preclinical models to bolster the endogenous antioxidant defense system. Research indicates that the compound can activate phase II detoxifying enzymes, which play a crucial role in mitigating cellular damage from oxidative stress. Specifically, studies have demonstrated that pentaacetyl geniposide increases the activity of glutathione (B108866) S-transferase (GST) and glutathione peroxidase (GSH-Px). eurekaselect.com This enhancement of enzymatic activity is a key mechanism behind its protective effects against certain types of cellular damage. eurekaselect.com

Glutathione S-transferases are a family of enzymes that catalyze the conjugation of reduced glutathione to various electrophilic compounds, rendering them less reactive and more water-soluble for excretion. Glutathione peroxidase, a selenium-containing enzyme, is vital for reducing hydrogen peroxide and lipid hydroperoxides to harmless molecules like water and alcohols, directly preventing the propagation of oxidative damage. eurekaselect.com By activating these enzymes, pentaacetyl geniposide helps to neutralize harmful byproducts of cellular metabolism and exposure to toxins. The current body of research primarily highlights the compound's influence on GST and GSH-Px, with less specific data available on its direct effects on superoxide (B77818) dismutase (SOD).

Table 1: Effect of Pentaacetyl Geniposide on Endogenous Antioxidant Enzymes

| Enzyme | Observed Effect | Implied Protective Function |

|---|---|---|

| Glutathione S-Transferase (GST) | Activation | Neutralization of electrophilic compounds |

| Glutathione Peroxidase (GSH-Px) | Activation | Reduction of hydrogen peroxide and lipid hydroperoxides |

| Superoxide Dismutase (SOD) | Data not extensively reported | (No specific data available for Pentaacetyl Geniposide) |

Scavenging of Reactive Oxygen Species (ROS)

The antioxidant activity of pentaacetyl geniposide appears to be mediated primarily through the enhancement of the body's own enzymatic defenses rather than by direct scavenging of reactive oxygen species (ROS). ROS are highly reactive chemical molecules, such as superoxide and hydroxyl radicals, that are generated as natural byproducts of cellular metabolism. ptfarm.pl When produced in excess, they can cause significant damage to cell structures, including lipids, proteins, and DNA. ptfarm.pl

While some natural compounds exert their antioxidant effects by directly neutralizing these radicals, the available evidence for pentaacetyl geniposide points towards an indirect mechanism. By upregulating the activity of enzymes like glutathione peroxidase (GSH-Px), as noted previously, the compound effectively reduces the cellular load of ROS-derived molecules like hydroperoxides. eurekaselect.com This enzymatic action prevents the chain reactions that lead to widespread oxidative damage. Therefore, pentaacetyl geniposide contributes to the control of ROS levels by strengthening the cellular machinery designed to manage oxidative stress.

Mechanisms of Lipid Peroxidation Inhibition

Pentaacetyl geniposide inhibits lipid peroxidation through a well-defined enzymatic mechanism. Lipid peroxidation is a destructive process where free radicals attack lipids containing carbon-carbon double bonds, especially polyunsaturated fatty acids in cell membranes, leading to cellular damage. ptfarm.plmdpi.com

The primary mechanism by which pentaacetyl geniposide counters this process is through the activation of glutathione peroxidase (GSH-Px). eurekaselect.com GSH-Px is a critical enzyme in the cellular antioxidant defense system that catalyzes the reduction of lipid hydroperoxides (LOOH) to their corresponding non-toxic alcohols (LOH), using reduced glutathione (GSH) as a co-substrate. This action halts the lipid peroxidation chain reaction, which would otherwise propagate and cause extensive membrane damage. ptfarm.pl By boosting the activity of GSH-Px, pentaacetyl geniposide effectively prevents the accumulation of harmful lipid peroxides, thereby protecting cellular integrity. eurekaselect.com

Neurobiological and CNS-Related Preclinical Research

Effects on Neuronal Apoptosis and Cell Survival

Preclinical research, particularly in the context of oncology, has shown that pentaacetyl geniposide can induce apoptosis, or programmed cell death, in specific neuronal cell types, such as C6 glioma cells. nih.gov This pro-apoptotic effect is mediated through the activation of several complex signaling cascades. nih.govnih.gov

One identified pathway involves the immediate activation of neutral sphingomyelinase (N-SMase), which leads to the generation of ceramide. nih.gov This initiates a downstream cascade involving the p75 nerve growth factor receptor and protein kinase C delta (PKCδ). nih.gov The activation of PKCδ, in turn, triggers the c-Jun N-terminal kinase (JNK) pathway. nih.gov Activated JNK phosphorylates c-Jun, leading to an increased expression of Fas ligand (FasL). nih.gov The binding of FasL to its receptor, Fas, activates a caspase cascade, including caspase-8 and the executioner caspase-3, culminating in the characteristic features of apoptosis like DNA fragmentation. nih.govnih.gov

Furthermore, studies have implicated the p53 tumor suppressor protein in this process. Treatment with pentaacetyl geniposide has been observed to increase levels of p53 and the pro-apoptotic protein Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio further promotes the apoptotic process. eurekaselect.com

Table 2: Signaling Pathways in Pentaacetyl Geniposide-Induced Apoptosis in Glioma Cells

| Signaling Pathway Component | Role in Apoptosis | Upstream/Downstream Modulators |

|---|---|---|

| Neutral Sphingomyelinase (N-SMase) | Initiates apoptotic signal | Activated by Pentaacetyl Geniposide |

| PKCδ | Transduces apoptotic signal | Downstream of N-SMase |

| JNK/c-Jun | Promotes expression of death ligands | Activated by PKCδ |

| Fas Ligand (FasL) | Induces apoptosis via Fas receptor | Upregulated by JNK/c-Jun pathway |

| Caspase-8 & Caspase-3 | Execute the apoptotic program | Activated by Fas/FasL interaction |

| p53 | Promotes apoptosis | Upregulated by Pentaacetyl Geniposide |

| Bax/Bcl-2 Ratio | Regulates mitochondrial apoptosis pathway | Increased by Pentaacetyl Geniposide |

Modulation of Neuroinflammation and Related Signaling Pathways

Pentaacetyl geniposide has demonstrated significant anti-neuroinflammatory properties in preclinical models. In a rat model of depression induced by chronic unpredictable mild stress, the compound was found to suppress neuroinflammation in the prefrontal cortex. nutritional-psychology.orgnih.gov This effect was associated with an improvement in depressive-like behaviors. nih.gov

The molecular mechanisms underlying this anti-inflammatory action are multifaceted. Pentaacetyl geniposide was shown to reverse the stress-induced increase in the mRNA and protein levels of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govresearchgate.net

A central target of its action is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. nutritional-psychology.orgnih.gov The compound was observed to reduce the degradation and phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov This action prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. nih.gov Additionally, pentaacetyl geniposide has been shown to decrease the expression of the NLRP3 inflammasome, a protein complex that plays a role in the maturation and release of IL-1β. nih.govresearchgate.net

Table 3: Effects of Pentaacetyl Geniposide on Neuroinflammatory Pathways

| Pathway/Molecule | Observed Effect | Consequence |

|---|---|---|

| IL-1β, IL-6, TNF-α | Decreased mRNA and protein levels | Reduction of pro-inflammatory cytokine load |

| NF-κB Pathway | Inhibition (via reduced IκBα degradation) | Decreased transcription of inflammatory genes |

| NLRP3 Inflammasome | Decreased mRNA and protein levels | Reduced maturation and release of IL-1β |

Neurotransmitter System Interactions

Based on currently available preclinical research, the direct interactions of pentaacetyl geniposide with specific neurotransmitter systems have not been extensively characterized. While its anti-neuroinflammatory effects and influence on the hypothalamic-pituitary-adrenal (HPA) axis suggest potential downstream modulation of neurotransmitter function, direct evidence detailing its effects on systems such as the serotonergic, dopaminergic, or cholinergic pathways is limited. nih.gov

Research on its parent compound, geniposide, has shown interactions with the cholinergic system, but these findings cannot be directly extrapolated to pentaacetyl geniposide without specific investigation. nih.gov Therefore, the precise nature and extent of pentaacetyl geniposide's influence on neurotransmitter release, reuptake, and receptor binding remain an area for future investigation in neuropharmacology.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Pentaacetyl geniposide | (Ac)5GP |

| Glutathione S-transferase | GST |

| Glutathione peroxidase | GSH-Px |

| Superoxide dismutase | SOD |

| Reactive oxygen species | ROS |

| Glutathione | GSH |

| Interleukin-1β | IL-1β |

| Interleukin-6 | IL-6 |

| Tumor Necrosis Factor-α | TNF-α |

| Nuclear Factor-kappa B | NF-κB |

| Geniposide | GE |

| Protein kinase C delta | PKCδ |

| c-Jun N-terminal kinase | JNK |

| Fas ligand | FasL |

| B-cell lymphoma 2 | Bcl-2 |

Hepatoprotective Mechanisms in Experimental Models

Pentaacetyl geniposide, an acetylated derivative of geniposide, has demonstrated notable protective effects on the liver in preclinical studies. researchgate.net Its mechanisms of action are primarily centered on combating oxidative stress, reducing inflammation, and modulating the activity of key hepatic enzymes.

Attenuation of Hepatic Oxidative Stress and Inflammation

In experimental models of acute liver injury, such as that induced by D-galactosamine (D-GalN) in mice, pentaacetyl geniposide has shown a significant capacity to mitigate oxidative damage. researchgate.net The compound effectively reduces the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and tissue damage. researchgate.net Concurrently, it enhances the activity of the body's natural antioxidant defense systems. Specifically, it has been observed to increase the reduced activities of crucial antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). researchgate.net This dual action of decreasing harmful oxidative products and bolstering endogenous antioxidant defenses suggests a potent antioxidative mechanism is central to its hepatoprotective effect. researchgate.net

Influence on Hepatic Enzyme Activity Profiles

A primary indicator of liver damage is the elevation of serum levels of hepatic enzymes, which leak from damaged hepatocytes into the bloodstream. Pentaacetyl geniposide has been shown to effectively counteract this in animal models. In mice with D-GalN-induced liver injury, administration of pentaacetyl geniposide led to a significant decrease in the elevated serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). researchgate.net The normalization of these enzyme levels provides strong evidence of the compound's ability to protect liver cells and preserve their structural integrity. researchgate.net These biochemical findings are further supported by histopathological observations showing improved liver structure in treated animals. researchgate.net

The parent compound, geniposide, has also been extensively studied for its effects on liver enzymes in various contexts, including nonalcoholic steatohepatitis (NASH) and liver fibrosis, where it consistently reduces elevated ALT and AST levels. nih.govhilarispublisher.com

Table 1: Effects of Pentaacetyl Geniposide on Markers of Liver Injury

| Biomarker | Effect Observed | Model System | Reference |

|---|---|---|---|

| Alanine Aminotransferase (ALT) | Decreased | D-galactosamine-induced liver injury in mice | researchgate.net |

| Aspartate Aminotransferase (AST) | Decreased | D-galactosamine-induced liver injury in mice | researchgate.net |

| Malondialdehyde (MDA) | Decreased | D-galactosamine-induced liver injury in mice | researchgate.net |

| Superoxide Dismutase (SOD) | Increased | D-galactosamine-induced liver injury in mice | researchgate.net |

| Glutathione Peroxidase (GSH-Px) | Increased | D-galactosamine-induced liver injury in mice | researchgate.net |

Other Investigational Biological Activities in Preclinical Settings

Beyond its hepatoprotective effects, pentaacetyl geniposide has been explored for a range of other biological activities in preclinical research, demonstrating its potential in metabolic regulation, angiogenesis inhibition, and arthritis treatment.

Metabolic Regulation (e.g., Glucose, Lipid Metabolism)

Research into the metabolic effects of pentaacetyl geniposide is often contextualized by the extensive studies on its parent compound, geniposide. Geniposide has been shown to positively influence both glucose and lipid metabolism. nih.govnih.gov It can improve glucose utilization, enhance insulin (B600854) production, and protect pancreatic β-cells from damage. nih.govresearchgate.net Furthermore, geniposide helps to inhibit insulin resistance and suppress the production of glucose in the liver. nih.gov In terms of lipid metabolism, it promotes the breakdown of fats (lipolysis), inhibits their formation (lipogenesis), and helps regulate their transport. nih.govresearchgate.net These actions suggest that geniposide could be a beneficial agent in managing metabolic diseases. nih.govnih.gov While these findings are promising, further research is needed to specifically delineate the metabolic regulatory effects of pentaacetyl geniposide itself.

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and other pathologies. The parent compound of pentaacetyl geniposide, geniposide, has been identified as having anti-angiogenic properties. nih.gov In studies using the chick embryo chorioallantoic membrane (CAM) assay, geniposide demonstrated dose-dependent inhibition of new blood vessel formation. nih.gov It also showed an inhibitory effect on the growth of transformed cell lines. nih.gov This suggests a potential application for geniposide and its derivatives in conditions characterized by excessive angiogenesis. The specific anti-angiogenic activity of pentaacetyl geniposide remains an area for further investigation.

Anti-arthritic Potentials

The mechanisms underlying these effects are multifaceted. Pentaacetyl geniposide reduces the systemic levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), which are key drivers of inflammation and joint destruction in arthritis. nih.gov Histological examination of the joints in treated animals revealed attenuated pathological damage and an increase in the expression of proteoglycans, essential components of healthy cartilage. nih.gov

At the cellular level, pentaacetyl geniposide has been found to induce apoptosis (programmed cell death) in the synovial tissue, which is pathologically overgrown in rheumatoid arthritis. nih.gov This pro-apoptotic effect is associated with the regulation of apoptosis-related proteins, including a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bax and cleaved caspase 3. nih.gov Furthermore, the compound has been shown to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation, by preventing the degradation and phosphorylation of its inhibitor, IκBα. nih.gov

Table 2: Anti-arthritic Effects of Pentaacetyl Geniposide in an Experimental Model

| Parameter | Effect Observed | Model System | Reference |

|---|---|---|---|

| Hind Paw Swelling | Suppressed | Adjuvant-induced arthritis in rats | nih.gov |

| Polyarthritis Index | Reduced | Adjuvant-induced arthritis in rats | nih.gov |

| Serum TNF-α | Decreased | Adjuvant-induced arthritis in rats | nih.gov |

| Serum IL-1β | Decreased | Adjuvant-induced arthritis in rats | nih.gov |

| Synovial Apoptosis | Increased | Adjuvant-induced arthritis in rats | nih.gov |

| NF-κB Activation | Inhibited | Adjuvant-induced arthritis in rats | nih.gov |

Structure Activity Relationship Sar Studies of Pentaacetyl Geniposide and Its Analogs

Identification of Pharmacophoric Moieties within the Pentaacetyl Geniposide (B1671433) Structure

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For pentaacetyl geniposide, the key pharmacophoric features can be attributed to its three main structural components: the iridoid core, the glucose moiety, and the acetyl groups.

The Iridoid Core: The fundamental framework of pentaacetyl geniposide is the bicyclic cis-fused cyclopentan[c]-pyran ring system, which is characteristic of all iridoids. wikipedia.org This core structure acts as a rigid scaffold, positioning the other functional groups in a specific spatial orientation necessary for interaction with biological targets. SAR analyses on various iridoids suggest that modifications to this core, such as the presence and position of double bonds and substituents, significantly influence activity. nih.govnih.gov

The Acetyl Groups: The most distinguishing features of pentaacetyl geniposide are the five acetyl groups that replace the hydroxyl groups on the geniposide molecule (four on the glucose moiety and one on the iridoid core at C7). These acetyl groups are the primary drivers of the compound's altered physicochemical properties and enhanced bioactivity. They function as a crucial part of the pharmacophore not by directly interacting with the target in a specific bonding sense, but by enabling the molecule to reach its target more effectively. By masking the polar hydroxyl groups, the acetyl groups significantly increase the molecule's lipophilicity.

Comparative Analysis of Biological Activities with Geniposide and other Derivatives

The structural modifications in pentaacetyl geniposide, primarily the acetylation, lead to a marked difference in biological activity when compared to its parent compound, geniposide, and its aglycone, genipin (B1671432). Numerous studies have demonstrated that pentaacetyl geniposide often exhibits more potent pharmacological effects.

Pentaacetyl geniposide has been shown to possess stronger anti-tumor and chemopreventive properties than geniposide. nih.gov For instance, it is more effective in reducing the growth of C6 glioma cells and inhibiting DNA synthesis in these cancer cells. nih.gov Furthermore, research indicates that pentaacetyl geniposide has superior anti-arthritic and antidepressant-like effects compared to geniposide. nih.gov

In contrast, geniposide itself displays a broad spectrum of activities, including neuroprotective, anti-diabetic, anti-inflammatory, and hepatoprotective effects. nih.gov Genipin, the aglycone of geniposide, also exhibits a wide range of biological actions, including anti-inflammatory, antioxidant, and antithrombotic properties. nih.gov The comparison highlights that while the core iridoid structure is responsible for the general spectrum of activity, the acetylation in pentaacetyl geniposide significantly enhances potency in several key therapeutic areas.

| Compound | Key Structural Feature | Reported Biological Activities | Relative Potency/Notes |

|---|---|---|---|

| Geniposide | Iridoid glycoside with multiple hydroxyl groups | Neuroprotective, Anti-diabetic, Anti-inflammatory, Hepatoprotective, Antitumor nih.gov | Baseline activity; often limited by low bioavailability. researchgate.net |

| Pentaacetyl Geniposide | Fully acetylated derivative of geniposide | Anti-tumor (glioma), Chemopreventive, Anti-arthritic, Antidepressant-like nih.gov | Demonstrates more potent or superior pharmacological functions compared to geniposide in several models. nih.gov |

| Genipin | Aglycone of geniposide (lacks glucose moiety) | Anti-inflammatory, Antioxidant, Antithrombotic, Neuroprotective nih.gov | Active metabolite of geniposide; its activity profile helps understand the role of the core iridoid structure. |

Impact of Acetylation on Lipophilicity, Membrane Permeability, and Bioactivity

The addition of five acetyl groups to the geniposide structure is a critical chemical modification that profoundly alters its physicochemical properties, which in turn enhances its biological activity.

Membrane Permeability: The increased lipophilicity of pentaacetyl geniposide directly translates to improved membrane permeability. Cell membranes are primarily composed of a lipid bilayer, which acts as a barrier to polar, water-soluble molecules like geniposide. The more lipophilic nature of pentaacetyl geniposide allows it to partition into and diffuse across these membranes more readily, leading to higher intracellular concentrations and better access to its biological targets.

Bioactivity: The enhanced membrane permeability and subsequent increase in bioavailability are key reasons for the superior pharmacological functions of pentaacetyl geniposide compared to its parent compound. nih.gov By reaching its site of action in higher concentrations, it can exert a more potent effect. This principle has been observed across various studies, where the acetylated form shows improved efficacy in anti-inflammatory, anti-cancer, and neuroprotective models.

| Property | Geniposide | Pentaacetyl Geniposide | Consequence of Change |

|---|---|---|---|

| Polarity | High (Multiple -OH groups) | Low (Masked -OH groups) | Shift from hydrophilic to lipophilic character. |

| Lipophilicity | Low | High | Increased fat solubility. |

| Membrane Permeability | Poor | Enhanced | Improved ability to cross cell membranes. |

| Bioavailability | Low | Increased | Higher concentration of the compound reaches systemic circulation and target tissues. |

| Resultant Bioactivity | Moderate | Potent / Superior | Enhanced pharmacological effects due to improved pharmacokinetics. |

Computational Modeling and Molecular Docking for SAR Elucidation

While experimental SAR studies provide invaluable data, computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling offer deeper insights into the molecular interactions that govern bioactivity. mdpi.com These in silico techniques are instrumental in elucidating the SAR of complex natural products and their derivatives.

Although specific molecular docking studies focusing exclusively on pentaacetyl geniposide are not widely reported, research on geniposide and its other derivatives provides a strong framework for understanding its potential interactions. For instance, molecular docking has been successfully used to study the binding of geniposide to various protein targets, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing potential mechanisms for its neuroprotective effects. mdpi.com In these studies, computational models can predict the binding affinity and identify key amino acid residues in the target's active site that interact with the ligand through hydrogen bonds or hydrophobic interactions. mdpi.com

Furthermore, docking and SAR analyses have been conducted on other synthesized geniposide derivatives to understand their inhibitory activity against targets like protein tyrosine phosphatase 1B (PTP1B), a key enzyme in diabetes. nih.gov These studies demonstrated that the glucose scaffold and specific substitutions significantly impact the activity and selectivity of the compounds. nih.gov A QSAR study on genipin and related iridoids identified the dipole moment as a key factor for cytotoxic activity against HeLa cells, showcasing how computational models can correlate molecular properties with biological outcomes. nih.govnih.gov

For pentaacetyl geniposide, these computational approaches could be used to:

Predict Binding Modes: Docking simulations could model how pentaacetyl geniposide fits into the active site of various target proteins, helping to explain its potent anti-tumor or anti-inflammatory effects at a molecular level.

Explain Enhanced Activity: By comparing the docking scores and binding interactions of geniposide and pentaacetyl geniposide with a specific target, researchers could computationally validate that the enhanced activity is not just due to better pharmacokinetics but potentially also due to favorable interactions of the acetylated structure with the binding pocket.

Guide Future Drug Design: The insights gained from in silico models can guide the rational design of new analogs with even greater potency or selectivity, optimizing the structure for better interaction with the target. mdpi.com

Pharmacokinetics and Distribution in Preclinical Models

Absorption and Distribution Profiles in Animal Systems

Direct pharmacokinetic studies detailing the absorption and distribution of pentaacetyl geniposide (B1671433) in animal models are limited. However, insights can be drawn from the well-documented pharmacokinetics of its parent compound, geniposide, and the known effects of acetylation on molecular properties.

Geniposide itself is characterized by rapid absorption following oral administration in rats, with peak plasma concentrations typically observed within one hour. Despite this rapid absorption, the absolute oral bioavailability of geniposide is relatively low, reported to be around 9.67%. mdpi.com This low bioavailability is a significant factor in its preclinical evaluation.

Acetylation, the process by which acetyl functional groups are introduced into a molecule, is a common medicinal chemistry strategy to enhance the lipophilicity of a compound. acs.orgnih.gov Increased lipophilicity can facilitate the passage of a molecule across the lipid-rich barriers of the gastrointestinal tract, potentially leading to improved absorption and bioavailability. acs.orgnih.gov As pentaacetyl geniposide is a more lipophilic version of geniposide, it is hypothesized to have enhanced absorption characteristics. This is supported by findings that pentaacetyl geniposide exerts more potent chemopreventive effects in vivo than geniposide, which may be partly attributable to improved systemic exposure. eurekaselect.com

For comparative purposes, the pharmacokinetic parameters of geniposide in rats following oral administration are presented below.

| Parameter | Value |

| Tmax (Time to Peak Plasma Concentration) | ~1 hour |

| Absolute Oral Bioavailability | ~9.67% |

This table presents data for the parent compound, geniposide, to provide context for the potential pharmacokinetic profile of pentaacetyl geniposide.

Identification and Characterization of In Vivo Metabolites

The in vivo metabolism of pentaacetyl geniposide has not been explicitly detailed in published literature. However, a probable metabolic pathway can be inferred from the known biotransformation of geniposide and the general fate of acetylated compounds in the body.

It is highly likely that pentaacetyl geniposide undergoes rapid deacetylation in vivo, catalyzed by various esterase enzymes present in the plasma, liver, and other tissues. This enzymatic removal of the acetyl groups would convert pentaacetyl geniposide back to its parent compound, geniposide. This process is a common metabolic fate for acetylated drug molecules. nih.gov

Following its probable formation from pentaacetyl geniposide, geniposide would then be subjected to its known metabolic pathways. The metabolism of geniposide is extensive and has been well-characterized in rats. A total of 33 metabolites of geniposide have been identified in rat plasma, urine, and various tissues. mdpi.com The primary metabolic transformations of geniposide include:

Hydrolysis: The glucose moiety of geniposide can be cleaved by β-glucosidases, primarily from the gut microbiota, to yield its aglycone, genipin (B1671432). semanticscholar.org

Conjugation: Geniposide and genipin can undergo phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble metabolites that are more easily excreted. semanticscholar.org

Other Reactions: Additional metabolic reactions include demethylation, methylation, cysteine conjugation, glycosylation, and hydroxylation. mdpi.com

Therefore, the in vivo metabolites observed following the administration of pentaacetyl geniposide are expected to be largely identical to those of geniposide, with the initial deacetylation step being the key differentiating factor in its metabolic cascade.

Tissue Distribution of Pentaacetyl Geniposide and its Metabolites

As with its metabolism, the specific tissue distribution of intact pentaacetyl geniposide is not well-documented. However, based on its increased lipophilicity, it may exhibit a different initial distribution pattern compared to geniposide, potentially with greater penetration into lipid-rich tissues.

Following the likely rapid in vivo deacetylation to geniposide, the tissue distribution of the resulting metabolites would be expected to mirror that of geniposide administration. Studies in rats have shown that after oral administration of geniposide, its metabolites are found in a number of tissues. mdpi.com For instance, in one study, 12 metabolites were identified in both the liver and kidney, while 6 were found in the heart, lung, and brain, and 3 in the spleen. mdpi.com

The distribution of geniposide and its primary metabolites in rats is summarized in the table below.

| Tissue | Relative Concentration of Geniposide (AUC0→4h) |

| Kidney | Highest |

| Spleen | High |

| Liver | Moderate |

| Heart | Low |

| Lung | Lower |

| Brain | Lowest |

This table reflects the tissue distribution of the parent compound, geniposide, and provides a likely indication of the distribution of metabolites following the administration of pentaacetyl geniposide. Data is based on studies in rats. mdpi.comnih.gov

Bioavailability Considerations and Strategies for Enhancement

The oral bioavailability of many natural compounds, including geniposide, can be limited, which in turn can restrict their therapeutic efficacy. nih.gov A key consideration in the development of pentaacetyl geniposide is its potential for enhanced bioavailability compared to its parent compound.

The primary strategy embodied in the design of pentaacetyl geniposide is the improvement of its physicochemical properties through acetylation. The addition of five acetyl groups significantly increases the lipophilicity of the geniposide molecule. This enhanced lipophilicity is a well-established method for improving a drug's ability to be absorbed through the intestinal wall, thereby potentially increasing its oral bioavailability. acs.orgnih.gov

While direct comparative bioavailability studies between pentaacetyl geniposide and geniposide are lacking, the observation that pentaacetyl geniposide demonstrates more potent biological effects in vivo suggests that its systemic exposure may be greater. eurekaselect.com This would be consistent with the hypothesis that its acetylated structure leads to improved absorption.

Further strategies to enhance the bioavailability of compounds like pentaacetyl geniposide could include the use of advanced drug delivery systems, such as:

Liposomes or Nanoparticles: Encapsulating the compound in lipid-based or polymeric nanoparticles can protect it from degradation in the gastrointestinal tract and facilitate its uptake.

Co-administration with Bioavailability Enhancers: Certain substances can inhibit metabolic enzymes or efflux pumps in the gut wall and liver, thereby increasing the systemic absorption of co-administered drugs.

In essence, the creation of pentaacetyl geniposide is in itself a strategy for bioavailability enhancement. The conversion of the more hydrophilic geniposide into a more lipophilic prodrug form is a rational approach to overcoming the pharmacokinetic limitations of the parent natural product.

Advanced Analytical Methods for Research Applications of Pentaacetyl Geniposide

Quantitative Analysis in Biological Matrices and Research Samples

Accurate quantification of Pentaacetyl geniposide (B1671433) in biological matrices such as plasma, tissues, and cell lysates is fundamental for pharmacokinetic studies and for correlating its concentration with observed biological effects. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the primary techniques utilized for this purpose.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and highly sensitive technique for the quantitative analysis of small molecules in complex biological fluids. nih.govresearchgate.net This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

A typical LC-MS/MS method for the quantification of a compound like Pentaacetyl geniposide in rat plasma involves several key steps. asianpubs.orgresearchgate.net First, the plasma samples are pretreated to remove proteins and other interfering substances, often through protein precipitation or solid-phase extraction (SPE). nih.gov The extracted analyte is then separated from other components on a chromatographic column, such as a C18 column. rsc.org The separated compound is subsequently ionized, typically using electrospray ionization (ESI), and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov This mode allows for the specific detection and quantification of the target analyte by monitoring a specific precursor ion to product ion transition, which significantly enhances the selectivity and sensitivity of the assay. researchgate.net

For instance, a developed LC-MS/MS method for a similar compound, geniposidic acid, in rat plasma demonstrated excellent linearity over a specific concentration range with a low limit of quantification. nih.gov The precision and accuracy of such methods are typically within acceptable limits, ensuring the reliability of the pharmacokinetic data obtained. nih.gov The high sensitivity of LC-MS/MS makes it particularly suitable for studies where sample volumes are limited or when the compound is present at very low concentrations. nih.govresearchgate.net

| Parameter | Description | Typical Value/Range |

|---|---|---|

| Chromatographic Column | Stationary phase for separation | C8 or C18 |

| Mobile Phase | Solvent system for elution | Methanol/Water or Acetonitrile (B52724)/Water with additives (e.g., formic acid) |

| Ionization Source | Method for ion generation | Electrospray Ionization (ESI) |

| Detection Mode | Mass spectrometric analysis mode | Multiple Reaction Monitoring (MRM) |

| Linear Range | Concentration range for accurate quantification | Typically in the ng/mL range (e.g., 10-4000 ng/mL) |

| Limit of Quantification (LOQ) | Lowest concentration reliably quantified | Can be as low as 5 ng/mL |

High-Performance Liquid Chromatography (HPLC) coupled with various detectors, most commonly a photodiode array (PDA) or ultraviolet (UV) detector, is a widely used and robust technique for the quantification of compounds in research samples, including herbal extracts and pharmaceutical formulations. amazonaws.comdntb.gov.ua HPLC offers good precision, accuracy, and reproducibility for the analysis of various natural products. d-nb.infonih.gov

The development of an HPLC method for quantifying a compound like Pentaacetyl geniposide involves optimizing several parameters, including the choice of the stationary phase (column), the composition of the mobile phase, the flow rate, and the detection wavelength. mdpi.com A reversed-phase C18 column is frequently employed for the separation of iridoid glycosides. researchgate.net The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution, often with an acid modifier like formic acid to improve peak shape. scielo.brresearchgate.net

For example, an HPLC-PDA method was developed for the simultaneous determination of geniposide and other active components from Gardenia jasminoides. tandfonline.com The method demonstrated good linearity, precision, and accuracy, making it suitable for the quality control of herbal preparations. tandfonline.com The validation of an HPLC method typically includes assessments of linearity, range, precision (intraday and interday), accuracy (recovery), and specificity. scielo.brresearchgate.net

| Validation Parameter | Description | Acceptance Criteria |

|---|---|---|

| Linearity (r²) | Correlation between concentration and detector response | > 0.999 |

| Precision (RSD%) | Agreement between a series of measurements | Typically < 2% |

| Accuracy (Recovery %) | Closeness of the measured value to the true value | Typically 95-105% |

| Specificity | Ability to assess the analyte in the presence of other components | No interference at the retention time of the analyte |

Bioanalytical Assay Development for Mechanistic Studies

To understand the cellular and molecular mechanisms underlying the biological effects of Pentaacetyl geniposide, a variety of in vitro bioanalytical assays are employed. These assays provide valuable insights into the compound's impact on cell viability, proliferation, apoptosis, and the expression of key genes and proteins.

Cellular viability and proliferation assays are fundamental tools in drug discovery and mechanistic studies to assess the effects of a compound on cell health and growth. sciltp.com

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. nih.gov Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells. However, it is important to note that some plant extracts can interfere with the MTT assay, potentially leading to false-positive results. tubitak.gov.tr

The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium. plos.org LDH is a stable cytosolic enzyme that is released upon membrane damage. The amount of LDH released is proportional to the number of dead cells. The LDH assay is considered a reliable method for determining apoptotic death of neurons. nih.gov

| Assay | Principle | Measures | Advantages | Limitations |

|---|---|---|---|---|

| MTT | Metabolic reduction of MTT by mitochondrial dehydrogenases | Cell viability (metabolic activity) | Sensitive, widely used | Can be affected by metabolic state of cells; potential for interference by compounds tubitak.gov.tr |

| LDH | Release of lactate dehydrogenase from damaged cells | Cytotoxicity (membrane integrity) | Reliable for assessing cell death nih.gov | Less sensitive for early apoptotic events |

Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is implicated in various diseases. Assays to detect apoptosis are crucial for evaluating the potential of compounds like Pentaacetyl geniposide to induce or inhibit this process.

DAPI (4′,6-diamidino-2-phenylindole) staining is a fluorescent staining method used to visualize cell nuclei. youtube.com In apoptotic cells, the chromatin condenses and the nucleus fragments, which can be observed as brightly stained, condensed, or fragmented nuclei under a fluorescence microscope after DAPI staining. youtube.comresearchgate.net This method provides a qualitative assessment of apoptosis. youtube.com

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. nih.gov The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. assaygenie.comnih.gov These labeled ends can then be visualized by fluorescence microscopy or quantified by flow cytometry. nih.govresearchgate.net The TUNEL assay is a highly sensitive and specific method for detecting apoptotic cells. assaygenie.com Often, DAPI is used as a counterstain in TUNEL assays to visualize all cell nuclei. researchgate.netresearchgate.net

| Method | Principle | Stage of Apoptosis Detected | Readout |

|---|---|---|---|

| DAPI Staining | Binds to AT-rich regions of DNA, allowing visualization of nuclear morphology | Mid to late stage (nuclear condensation and fragmentation) youtube.com | Fluorescence microscopy (qualitative) youtube.com |

| TUNEL Assay | Enzymatic labeling of DNA strand breaks nih.gov | Late stage (DNA fragmentation) nih.gov | Fluorescence microscopy or flow cytometry (quantitative) nih.gov |

To delve deeper into the molecular mechanisms of Pentaacetyl geniposide, it is essential to analyze its effects on gene and protein expression levels. youtube.comyoutube.com

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of Pentaacetyl geniposide research, ELISA can be used to measure the concentration of specific proteins, such as cytokines or growth factors, in cell culture supernatants or lysates.

Western Blot is a widely used analytical technique to detect specific proteins in a sample of tissue homogenate or extract. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to detect the protein of interest. This method can be used to assess the effect of Pentaacetyl geniposide on the expression levels of key signaling proteins. nih.gov

Quantitative Polymerase Chain Reaction (qPCR) , also known as real-time PCR, is a powerful technique used to amplify and simultaneously quantify a targeted DNA molecule. It is commonly used to measure gene expression by quantifying the amount of messenger RNA (mRNA) corresponding to a specific gene. This allows researchers to determine if Pentaacetyl geniposide treatment upregulates or downregulates the expression of genes involved in specific cellular pathways. nih.gov For example, research on Penta-acetyl geniposide has shown its ability to reduce the mRNA levels of MMP-2 and MT1-MMP. nih.gov

| Technique | Target Molecule | Information Provided | Common Application in Pentaacetyl Geniposide Research |

|---|---|---|---|

| ELISA | Protein | Quantification of protein concentration | Measuring levels of secreted proteins (e.g., cytokines) |

| Western Blot | Protein | Detection and relative quantification of protein levels nih.gov | Assessing changes in signaling pathway protein expression nih.gov |

| qPCR | mRNA (gene expression) | Relative quantification of gene expression levels nih.gov | Determining the effect on the transcription of target genes nih.gov |

Future Directions and Emerging Research Avenues for Pentaacetyl Geniposide

Integrated Omics Approaches for Comprehensive Pathway Elucidation

To move beyond single-pathway analyses and understand the systemic effects of Pentaacetyl geniposide (B1671433), future research will likely incorporate integrated "omics" approaches. While extensive multi-omics studies have been conducted on its parent compound, geniposide, similar comprehensive analyses for Pentaacetyl geniposide are a logical and necessary next step. nih.govnih.gov

Proteomics: Quantitative proteomics can identify the full spectrum of proteins that are differentially expressed in cells or tissues upon treatment with Pentaacetyl geniposide. This approach can uncover novel protein targets and signaling networks that are modulated by the compound. For instance, proteomic analyses of geniposide have successfully identified differential proteins involved in antioxidation, signal transduction, and energy metabolism, providing a blueprint for similar investigations into its acetylated derivative. nih.gov

Genomics and Transcriptomics: Transcriptomic analysis can reveal changes in gene expression patterns induced by Pentaacetyl geniposide, identifying the upstream regulatory mechanisms for the observed proteomic and metabolomic changes. An integrated analysis of transcriptomic and metabolomic data for geniposide in treating intrahepatic cholestasis identified 739 differentially expressed genes and 98 differential metabolites, pinpointing crucial pathways like bile secretion and glutathione (B108866) metabolism. nih.gov A similar integrative strategy would be invaluable for mapping the comprehensive mechanism of action for Pentaacetyl geniposide. mdpi.com

By combining these omics datasets, researchers can construct detailed regulatory and metabolic networks to provide a holistic view of the compound's biological impact, moving from a linear understanding to a systems biology perspective. griffith.edu.au

Exploration of Novel Biological Targets and Signaling Pathways

Current research has identified several key signaling pathways modulated by Pentaacetyl geniposide, primarily in the contexts of cancer and inflammation. Studies have shown it can induce apoptosis in tumor cells and arrest the cell cycle at the G0/G1 phase. eurekaselect.com This is achieved through the activation of apoptotic cascades involving PKCd/JNK/Fas/caspase 8 and caspase 3, as well as the p53/Bax signaling pathway. eurekaselect.com Furthermore, it has been found to suppress the cyclin D1/cdk4 complex. eurekaselect.com In the context of arthritis, Pentaacetyl geniposide exerts a pro-apoptotic effect on fibroblast-like synoviocytes by regulating proteins like Bax and Bcl-2 and, notably, by inhibiting the activation of the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov

Future investigations should aim to discover novel biological targets to broaden the therapeutic applicability of this compound. Given the wide range of pharmacological effects observed for the parent compound geniposide—including neuroprotective, anti-diabetic, and hepatoprotective activities—it is plausible that Pentaacetyl geniposide possesses a similarly broad bioactivity profile. mdpi.comnih.gov Research could explore its effects on pathways implicated in metabolic diseases, such as the AMPK and Wnt/β-catenin signaling pathways, or neurodegenerative disorders. nih.gov Network pharmacology and molecular docking approaches, which have been used to predict targets for geniposide in colorectal cancer, could be employed as a preliminary screening method to identify high-affinity protein targets for Pentaacetyl geniposide. researchgate.net

| Target/Pathway | Biological Context | Observed Effect | Reference |

|---|---|---|---|

| NF-κB Signaling Pathway | Rheumatoid Arthritis | Inhibition of activation | nih.gov |

| Apoptosis-Related Proteins (Bax, Bcl-2, Caspase 3) | Rheumatoid Arthritis, Cancer | Modulation of protein levels to induce apoptosis | eurekaselect.comnih.gov |

| PKCd/JNK/Fas/Caspase 8 | Cancer (Glioma) | Activation of apoptotic cascade | eurekaselect.com |

| p53/Bax Signaling | Cancer (Glioma) | Involvement in apoptosis induction | eurekaselect.com |

| p21/Cyclin D1/cdk4 Complex | Cancer (Glioma) | Induction of p21, leading to G0/G1 cell cycle arrest | eurekaselect.com |

Development of Advanced Delivery Systems in Preclinical Research

A significant hurdle for many natural product-based therapeutic agents is their suboptimal pharmacokinetic properties, such as poor solubility and low bioavailability. mdpi.com The parent compound, geniposide, exhibits low absolute oral bioavailability. nih.gov While the acetylation of geniposide to form Pentaacetyl geniposide may alter its lipophilicity and absorption, advanced drug delivery systems could further enhance its therapeutic efficacy. Nanotechnology-based formulations offer a promising strategy to overcome these limitations. nih.govnih.gov

Future preclinical research should focus on developing and evaluating nano-drug delivery systems for Pentaacetyl geniposide. These systems can improve in vivo stability, increase bioavailability, and enable targeted delivery to specific tissues, thereby maximizing therapeutic effects while minimizing potential off-target effects. nih.govastrazeneca.com

Potential nanotechnology platforms for investigation include:

Liposomes: These spherical vesicles are composed of phospholipid bilayers and can encapsulate both hydrophilic and hydrophobic compounds, making them versatile carriers. nih.gov

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanospheres or nanocapsules that encapsulate the drug, allowing for controlled and sustained release. nih.gov In preclinical studies, such nanoparticles have been shown to increase the anti-tumor activity of other drugs. astrazeneca.com

Lipid Nanoparticles (LNPs): These have proven highly successful for the delivery of nucleic acids and could be adapted for small molecules like Pentaacetyl geniposide to improve cellular uptake and distribution. astrazeneca.commdpi.com

By engineering these nanoparticles with specific targeting ligands, it may be possible to direct Pentaacetyl geniposide to tumor sites or inflamed tissues, further enhancing its potency and precision. astrazeneca.com

Combinatorial Preclinical Strategies with Other Investigational Agents